TPT-172 HCl (R33)
Overview
Description
TPT-172, also known as thiophen-2-ylmethyl carbamimidothioate hydrochloride, is a thiophene thiourea derivative. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. TPT-172 functions as a pharmacological chaperone, stabilizing specific protein complexes within cells.
Mechanism of Action
Biochemical Pathways
TPT-172 HCl (R33) affects the endosomal trafficking pathway . It has been found to interact with retromer, a protein complex that is a ‘master conductor’ of endosomal trafficking . By stabilizing the retromer, TPT-172 HCl (R33) enhances retromer’s trafficking function, increasing the flow of APP and the retromer receptor Sorl1 out of the endosome, and reducing amyloid production .
Result of Action
TPT-172 HCl (R33) has been shown to be effective at reducing Aβ and pTau levels in hiPSC-derived neurons from AD patients and controls . This suggests that the compound’s action results in a decrease in the levels of these proteins, which are associated with Alzheimer’s disease .
Action Environment
The action of TPT-172 HCl (R33) can be influenced by environmental factors. For example, the storage condition is described as dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
TPT-172 HCl (R33) plays a significant role in biochemical reactions, particularly in the stabilization of retromer complexes. Retromer complexes are crucial for endosomal trafficking, and TPT-172 HCl (R33) has been shown to enhance their function . The compound interacts with enzymes, proteins, and other biomolecules such as amyloid precursor protein (APP) and tau protein. These interactions help reduce amyloid-beta (Aβ) and phosphorylated tau (pTau) levels, which are associated with Alzheimer’s disease .
Cellular Effects
TPT-172 HCl (R33) has notable effects on various types of cells and cellular processes. In neurons derived from human induced pluripotent stem cells (hiPSCs), TPT-172 HCl (R33) has been shown to reduce Aβ and pTau levels . This reduction is significant as it helps mitigate the pathological indicators of Alzheimer’s disease. Additionally, TPT-172 HCl (R33) influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing retromer complexes and enhancing their function .
Molecular Mechanism
The molecular mechanism of TPT-172 HCl (R33) involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. TPT-172 HCl (R33) binds to retromer complexes, stabilizing them and enhancing their function . This stabilization helps reduce the levels of Aβ and pTau by promoting the proper trafficking of APP and preventing its amyloidogenic processing . Additionally, TPT-172 HCl (R33) influences gene expression by modulating the activity of enzymes involved in the phosphorylation of tau protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TPT-172 HCl (R33) have been observed to change over time. The compound has shown stability under various storage conditions, including -20°C for up to two years in powder form and -80°C for up to six months in DMSO . Long-term studies have demonstrated that TPT-172 HCl (R33) can maintain its efficacy in reducing Aβ and pTau levels over extended periods
Dosage Effects in Animal Models
The effects of TPT-172 HCl (R33) vary with different dosages in animal models. In a study involving transgenic mice, TPT-172 HCl (R33) was administered in drinking water at a specific dosage, resulting in reduced Aβ deposition, tau hyperphosphorylation, and memory deficits . Higher dosages of TPT-172 HCl (R33) have been associated with increased efficacy in reducing pathological indicators, but potential toxic or adverse effects at high doses need to be carefully monitored .
Metabolic Pathways
TPT-172 HCl (R33) is involved in metabolic pathways related to endosomal trafficking and amyloidogenic processing. The compound interacts with enzymes such as BACE1, which is involved in the cleavage of APP . By stabilizing retromer complexes, TPT-172 HCl (R33) helps reduce the exposure of APP to amyloidogenic processing, thereby decreasing the production of Aβ
Transport and Distribution
Within cells and tissues, TPT-172 HCl (R33) is transported and distributed through interactions with transporters and binding proteins. The compound’s stabilization of retromer complexes plays a crucial role in its localization and accumulation within cells . This stabilization helps ensure the proper trafficking of APP and other biomolecules, thereby reducing the levels of Aβ and pTau .
Subcellular Localization
TPT-172 HCl (R33) exhibits specific subcellular localization, primarily within endosomes. The compound’s stabilization of retromer complexes directs it to these compartments, where it exerts its effects on APP trafficking and amyloidogenic processing
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPT-172 involves the reaction of thiophene-2-carboxaldehyde with thiourea under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain TPT-172 in its pure form.
Industrial Production Methods
Industrial production of TPT-172 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
TPT-172 undergoes various chemical reactions, including:
Oxidation: TPT-172 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert TPT-172 to its corresponding thiol derivatives.
Substitution: TPT-172 can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for certain chemical reactions.
Biology: Investigated for its role in stabilizing protein complexes and preventing protein aggregation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease. .
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
TPT-260: Another thiophene thiourea derivative with similar stabilizing effects on the retromer complex.
R33: A compound closely related to TPT-172, also known for its role in stabilizing protein complexes and reducing neurodegenerative pathology.
Uniqueness
TPT-172 is unique in its specific binding affinity and stabilization effect on the retromer complex. Compared to other similar compounds, TPT-172 has shown a higher efficacy in reducing amyloid-beta and tau levels, improving memory, and enhancing synaptic integrity in preclinical studies .
Properties
IUPAC Name |
thiophen-2-ylmethyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZVDOORWWFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532454 | |
Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-42-2 | |
Record name | Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32415-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 33067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC33067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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